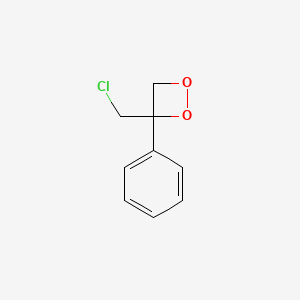
3-(Chloromethyl)-3-phenyl-1,2-dioxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-phenyl-1,2-dioxetane is an organic compound that belongs to the class of dioxetanes Dioxetanes are four-membered cyclic peroxides that are known for their ability to undergo chemiluminescent reactions This particular compound is characterized by a chloromethyl group and a phenyl group attached to the dioxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-phenyl-1,2-dioxetane typically involves the reaction of phenylacetaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 3-(chloromethyl)benzaldehyde. This intermediate is then subjected to a peroxidation reaction using hydrogen peroxide in the presence of a catalyst like sodium hydroxide to yield the desired dioxetane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-phenyl-1,2-dioxetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid or benzophenone, while nucleophilic substitution can produce various substituted dioxetanes.
Scientific Research Applications
3-(Chloromethyl)-3-phenyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.
Biology: The compound is employed in bioluminescence assays to study biological processes and enzyme activities.
Industry: The compound is used in the development of light-emitting materials and devices, such as glow sticks and safety markers.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-phenyl-1,2-dioxetane involves the cleavage of the peroxide bond in the dioxetane ring, leading to the formation of excited-state intermediates. These intermediates can release energy in the form of light (chemiluminescence) when they return to the ground state. The molecular targets and pathways involved in this process include the interaction with specific enzymes or catalysts that facilitate the cleavage of the peroxide bond.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3-methyl-1,2-dioxetane
- 3-(Chloromethyl)-3-ethyl-1,2-dioxetane
- 3-(Chloromethyl)-3-propyl-1,2-dioxetane
Uniqueness
3-(Chloromethyl)-3-phenyl-1,2-dioxetane is unique due to the presence of the phenyl group, which enhances its stability and chemiluminescent properties compared to other dioxetanes. The phenyl group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
CAS No. |
136749-73-0 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(chloromethyl)-3-phenyldioxetane |
InChI |
InChI=1S/C9H9ClO2/c10-6-9(7-11-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
IKHANRAIRKLWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OO1)(CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


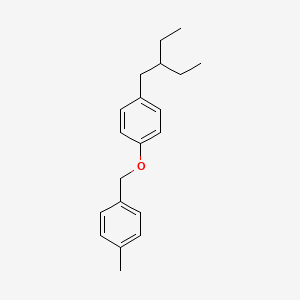
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
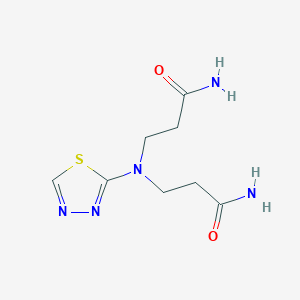
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
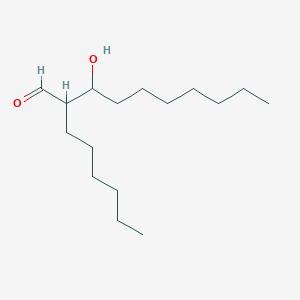

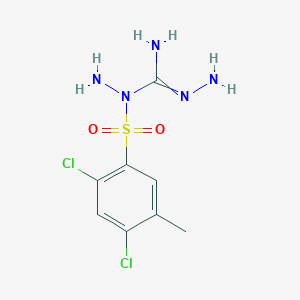
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)


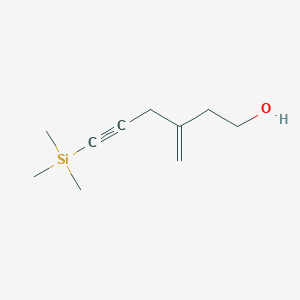

![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
